molecular formula C7H8N2O3 B028139 2,3-Dimethyl-4-nitropyridine 1-oxide CAS No. 37699-43-7

2,3-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B028139
CAS RN: 37699-43-7
M. Wt: 168.15 g/mol
InChI Key: CFMTVTYBZMKULI-UHFFFAOYSA-N
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Patent
US04766133

Procedure details

A solution of 2.5 g (0.015 mol) of 2,3-dimethyl-4-nitropyridine 1-oxide in 50 ml of abs. methanol is treated with 0.883 g of sodium methylate, whereupon the mixture is stirred at room temperature under argon for 2 days. The reaction mixture is concentrated and the residue is extracted with methylene chloride and saturated sodium chloride solution. The methylene chloride phase is dried and evaporated. The residue, crystallized from methylene chloride/ ether, gives 4-methoxy-2,3-dimethylpyridine 1-oxide of melting point 80°-83°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.883 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[CH:5]=[CH:4][N+:3]=1[O-:12].[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][C:6]1[CH:5]=[CH:4][N+:3]([O-:12])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]
Step Two
Name
Quantity
0.883 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature under argon for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with methylene chloride and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue, crystallized from methylene chloride/ ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=C(C(=[N+](C=C1)[O-])C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.